(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid
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Description
(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.178. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related fluorinated cyclopropane compounds, such as 2-fluoro-1-aminocyclopropane-1-carboxylic acid, highlights the methodologies for introducing fluorine into cyclopropane rings, which is crucial for studying the chemical behavior and potential applications of fluorinated compounds in medicinal chemistry and material science (Sloan & Kirk, 1997). The structure and conformational stability of fluorinated cyclopropane derivatives, such as (R)-(+)-1-fluoro-2,2-diphenylclopropanecarboxylic acid, have been explored using X-ray diffraction, providing insights into the molecular geometry and potential reactivity of similar compounds (Ries & Bernal, 1985).
Conformational Analysis
Detailed conformational analyses through microwave spectroscopy and quantum chemical calculations of 1-fluorocyclopropanecarboxylic acid have identified various stable conformers, revealing the influence of fluorination on the structural dynamics and intramolecular interactions within cyclopropane derivatives. This knowledge is vital for designing fluorinated molecules with desired physical and chemical properties (Møllendal et al., 2005).
Pharmaceutical Research Applications
Fluorinated cyclopropane compounds, including analogs similar to "(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid," have been explored for their potential as PET tracers for tumor delineation, demonstrating the relevance of fluorinated cyclopropanes in developing diagnostic tools in oncology (Shoup & Goodman, 1999). Furthermore, the exploration of fluorocyclopropyl quinolones for their antibacterial properties showcases the therapeutic potential of fluorinated cyclopropane derivatives in creating new antibiotics with specific activity profiles against various bacterial strains (Atarashi et al., 1993).
Properties
IUPAC Name |
(1S,2S)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQKMDIGSGRQJP-WPRPVWTQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@]1(C(=O)O)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.